molecular formula C22H28Cl2FNO5 B10833845 12XH8Ekl2A CAS No. 820244-38-0

12XH8Ekl2A

Cat. No.: B10833845
CAS No.: 820244-38-0
M. Wt: 476.4 g/mol
InChI Key: SVZJNGHWEHDHLT-OUSKECTQSA-N
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Description

It is an orally active pro-drug that acts as an antagonist for the metabotropic glutamate receptor 2 and 3 (mGluR2/3) receptors . This compound has garnered significant interest due to its potential therapeutic applications in various neurological and psychiatric disorders.

Preparation Methods

The synthesis of MGS-0210 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of MGS-0210 is synthesized through a series of reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.

    Introduction of functional groups: Functional groups such as chlorine, fluorine, and nitrogen are introduced into the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for MGS-0210 would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

MGS-0210 undergoes various chemical reactions, including:

    Oxidation: MGS-0210 can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert MGS-0210 into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s activity and properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MGS-0210 has a wide range of scientific research applications, including:

    Chemistry: MGS-0210 is used as a reference compound in studies involving metabotropic glutamate receptors.

    Biology: It is used to investigate the role of mGluR2/3 receptors in various biological processes.

    Medicine: MGS-0210 has potential therapeutic applications in treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.

    Industry: The compound is used in the development of new drugs targeting mGluR2/3 receptors.

Mechanism of Action

MGS-0210 exerts its effects by antagonizing the metabotropic glutamate receptor 2 and 3 (mGluR2/3) receptors. These receptors are involved in modulating neurotransmission in the central nervous system. By blocking these receptors, MGS-0210 can alter the release of neurotransmitters, leading to changes in neuronal activity and potentially providing therapeutic benefits in various neurological and psychiatric conditions .

Comparison with Similar Compounds

MGS-0210 can be compared with other compounds that target the metabotropic glutamate receptors, such as LY341495 and LY354740. While all these compounds act as antagonists for mGluR2/3 receptors, MGS-0210 is unique due to its specific chemical structure and pharmacokinetic properties, which may offer advantages in terms of efficacy and safety.

Similar Compounds

    LY341495: A potent and selective antagonist for mGluR2/3 receptors.

    LY354740: Another mGluR2/3 receptor antagonist with potential therapeutic applications.

MGS-0210 stands out due to its unique chemical structure and potential for oral administration, making it a promising candidate for further research and development.

Properties

CAS No.

820244-38-0

Molecular Formula

C22H28Cl2FNO5

Molecular Weight

476.4 g/mol

IUPAC Name

(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluoro-6-heptoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C22H28Cl2FNO5/c1-2-3-4-5-6-9-30-20(29)21(25)14-11-17(22(26,18(14)21)19(27)28)31-12-13-7-8-15(23)16(24)10-13/h7-8,10,14,17-18H,2-6,9,11-12,26H2,1H3,(H,27,28)/t14-,17-,18+,21-,22+/m1/s1

InChI Key

SVZJNGHWEHDHLT-OUSKECTQSA-N

Isomeric SMILES

CCCCCCCOC(=O)[C@]1([C@H]2[C@@H]1[C@@]([C@@H](C2)OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N)F

Canonical SMILES

CCCCCCCOC(=O)C1(C2C1C(C(C2)OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N)F

Origin of Product

United States

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